

A Comparative Analysis of the Ozone Depletion Potential of Various Halons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromochlorodifluoromethane*

Cat. No.: *B1201744*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ozone depletion potential (ODP) of various halons, supported by experimental data and detailed methodologies. Halons, while effective fire suppressants, have been largely phased out under the Montreal Protocol due to their significant impact on the stratospheric ozone layer. Understanding the relative ODP of different halons is crucial for assessing their environmental impact and for the continued monitoring of atmospheric concentrations.

Understanding Ozone Depletion Potential (ODP)

Ozone Depletion Potential (ODP) is a relative measure of a chemical's ability to degrade the stratospheric ozone layer.^[1] The ODP of a compound is defined as the ratio of the total amount of ozone destroyed by that compound to the amount of ozone destroyed by the same mass of trichlorofluoromethane (CFC-11), which is assigned a reference ODP of 1.0.^{[2][3][4][5][6]} A higher ODP value indicates a greater potential for ozone depletion.^{[4][6]} The concept of ODP is a cornerstone of international agreements like the Montreal Protocol, which regulates the production and consumption of ozone-depleting substances.^{[3][4]}

Halons are brominated hydrocarbons that are particularly effective at destroying ozone due to the presence of bromine, which is significantly more efficient at ozone destruction than chlorine on a per-atom basis.^{[2][7]}

Comparative Data: ODP of Common Halons

The following table summarizes the ODP values for several common halons. These values are based on scientific assessments and are used for regulatory purposes under the Montreal Protocol.

Halon Number	Chemical Name	Chemical Formula	Ozone Depletion Potential (ODP)
Halon-1211	Bromochlorodifluoromethane	<chem>CBrClF2</chem>	3.0
Halon-1301	Bromotrifluoromethane	<chem>CBrF3</chem>	10.0
Halon-2402	1,2-Dibromotetrafluoroethane	<chem>CBrF2CBrF2</chem>	6.0
Halon-1202	Dibromodifluoromethane	<chem>CBr2F2</chem>	~1.25 (relative to CFC-11)

Note: ODP values can sometimes vary slightly between different scientific assessments. The values presented here are representative of commonly accepted figures.

Experimental Protocols for Determining Ozone Depletion Potential

The determination of a substance's ODP is a multi-faceted process that combines laboratory experiments with atmospheric modeling. It is not a direct measurement but rather a calculated value based on several key chemical and physical properties of the molecule. The overall experimental workflow is designed to gather the necessary parameters to be used as inputs for atmospheric chemistry-transport models.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a halon is a critical factor in its ODP. It determines how long the substance will persist in the atmosphere and have the potential to reach the stratosphere.

where the ozone layer is located. The primary experimental techniques for determining atmospheric lifetime involve measuring the rates of the dominant removal processes.

- **Pulsed Photolysis/Discharge Flow Techniques:** These methods are used to measure the rate coefficients for the reaction of the halon with hydroxyl (OH) radicals, which is a major removal pathway in the troposphere.^[7]
 - **Protocol Outline:**
 - A mixture of the halon, an OH precursor (e.g., H₂O₂ or HNO₃), and a buffer gas is introduced into a reaction cell.
 - A pulse of UV light from a laser or a discharge lamp is used to generate OH radicals.
 - The concentration of OH radicals is monitored over time using techniques like laser-induced fluorescence (LIF) or resonance fluorescence.
 - By varying the concentration of the halon, the pseudo-first-order rate constant for the reaction can be determined, and from this, the bimolecular rate coefficient is calculated.
 - The experiment is repeated at different temperatures to determine the temperature dependence of the reaction rate.

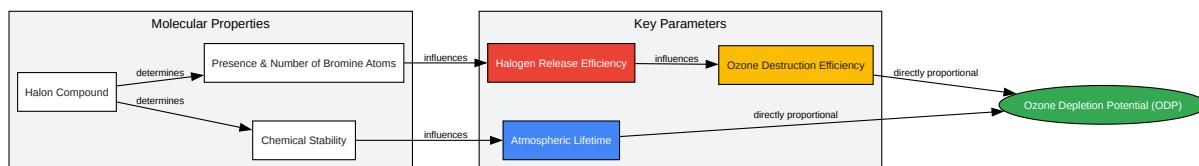
Measurement of UV Absorption Cross-Sections

The primary destruction mechanism for halons in the stratosphere is photolysis by solar ultraviolet (UV) radiation. The efficiency of this process is determined by the molecule's UV absorption cross-section.

- **UV/Visible Absorption Spectroscopy:** This technique is used to measure the absorption spectrum of the halon.
 - **Protocol Outline:**
 - A sample of the halon gas at a known concentration is introduced into a temperature-controlled absorption cell.
 - A beam of UV light is passed through the cell.

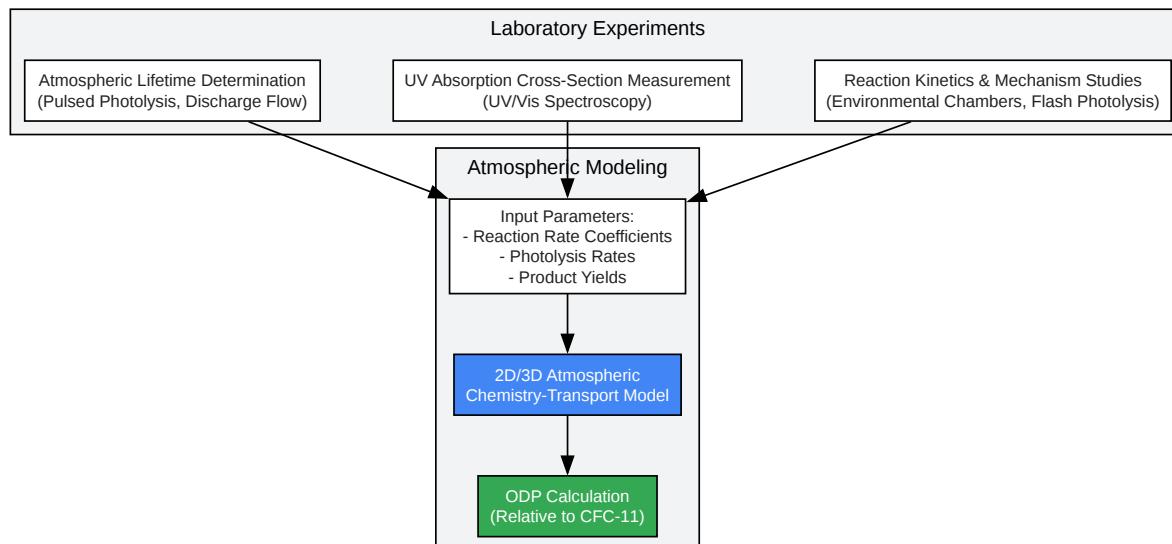
- The intensity of the light transmitted through the cell is measured by a detector at various wavelengths.
- The absorption cross-section is then calculated using the Beer-Lambert law.
- Measurements are typically made over a range of temperatures and pressures that are representative of stratospheric conditions.

Studies of Reaction Kinetics and Mechanisms


Understanding the detailed chemical reactions that a halon and its breakdown products undergo in the atmosphere is crucial for accurate modeling of its ozone depletion.

- Environmental Chambers (Smog Chambers): These are large, controlled-environment reactors used to simulate atmospheric conditions.
 - Protocol Outline:
 - A mixture of the halon, oxidants (e.g., OH, Cl), and other relevant atmospheric gases is introduced into the chamber.
 - The mixture is irradiated with UV light to simulate sunlight and initiate photochemical reactions.
 - The concentrations of the halon and its degradation products are monitored over time using various analytical instruments such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).
 - This data allows for the elucidation of reaction mechanisms and the determination of product yields.
- Flash Photolysis Systems: These instruments are used to study the kinetics of elementary reactions over very short timescales.^[3]
 - Protocol Outline:
 - A short pulse of light is used to create a high concentration of a reactive species (e.g., a halogen atom).

- The subsequent reaction of this species with the halon is monitored using time-resolved detection techniques.
- This allows for the direct measurement of rate coefficients for specific elementary reactions.


Visualization of Key Concepts

To better illustrate the factors influencing ODP and the experimental workflow, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Factors influencing a halon's Ozone Depletion Potential.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining Ozone Depletion Potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gfdl.noaa.gov [gfdl.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Kinetics | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]

- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Atmospheric Lifetime of CHF₂Br, a Proposed Substitute for Halons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Ozone Depletion Potential of Various Halons]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201744#a-comparative-analysis-of-the-ozone-depletion-potential-of-various-halons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com